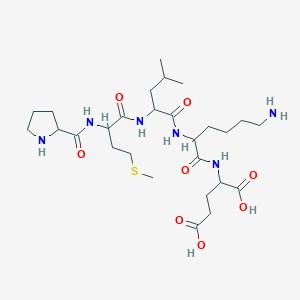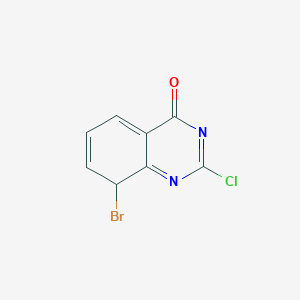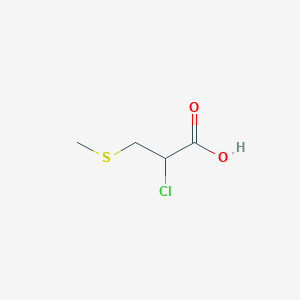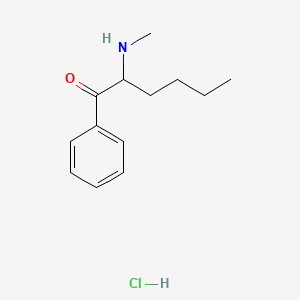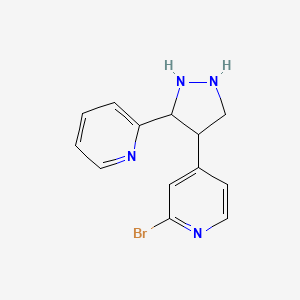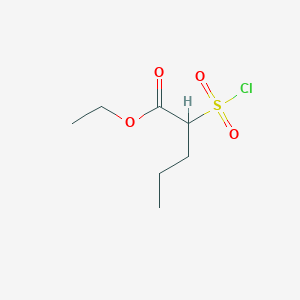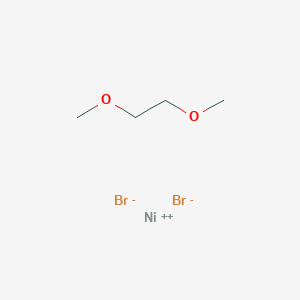
Dibromo(glyme)nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromo(glyme)nickel, also known as Nickel(II) bromide ethylene glycol dimethyl ether complex, is a coordination compound with the molecular formula NiBr₂·C₄H₁₀O₂. This compound is characterized by the presence of nickel in the +2 oxidation state, coordinated to two bromide ions and ethylene glycol dimethyl ether (glyme). It is commonly used as a catalyst in various chemical reactions due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Dibromo(glyme)nickel can be synthesized through the reaction of nickel(II) bromide with ethylene glycol dimethyl ether. The typical synthetic route involves dissolving nickel(II) bromide in a suitable solvent, such as methanol, and then adding ethylene glycol dimethyl ether to the solution. The reaction mixture is stirred under reflux conditions to ensure complete coordination of the nickel ions with the glyme. The resulting product is then isolated by filtration and dried under an inert atmosphere to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity nickel(II) bromide and ethylene glycol dimethyl ether, along with advanced purification techniques to ensure the final product meets the required specifications. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
化学反应分析
Types of Reactions
Dibromo(glyme)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the nickel center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: The bromide ions in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges, to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield nickel(III) complexes, while reduction reactions can produce nickel(I) species. Substitution reactions result in the formation of new coordination complexes with different ligands .
科学研究应用
Dibromo(glyme)nickel has a wide range of scientific research applications, including:
作用机制
The mechanism by which dibromo(glyme)nickel exerts its effects involves the coordination of the nickel center with various substrates. The nickel center can undergo oxidative addition and reductive elimination reactions, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
相似化合物的比较
Similar Compounds
Nickel(II) chloride ethylene glycol dimethyl ether complex: Similar to dibromo(glyme)nickel, this compound is used as a catalyst in various chemical reactions.
Nickel(II) acetylacetonate: Another nickel-based coordination compound used in catalysis.
Nickel(II) bromide 2-methoxyethyl ether complex: A similar compound with different ligands, used in similar applications.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of bromide ions, which influence its reactivity and catalytic properties. The use of ethylene glycol dimethyl ether as a ligand provides additional stability and solubility, making it suitable for a wide range of applications .
属性
分子式 |
C4H10Br2NiO2 |
|---|---|
分子量 |
308.62 g/mol |
IUPAC 名称 |
1,2-dimethoxyethane;nickel(2+);dibromide |
InChI |
InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
VHSVJTYBTJCDFL-UHFFFAOYSA-L |
规范 SMILES |
COCCOC.[Ni+2].[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


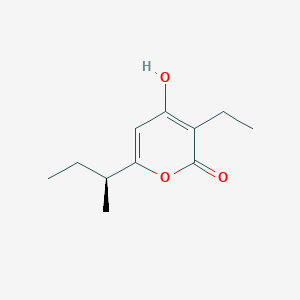

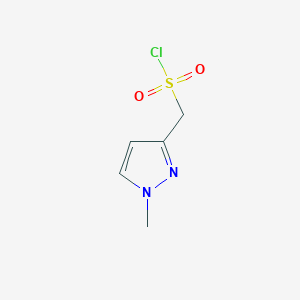
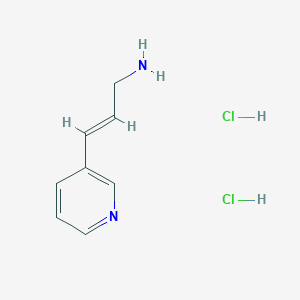
![2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)
![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)
![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
